4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid
Description
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxycarbonyl group, a fluorine atom, and a methoxy group attached to a benzoic acid core
Properties
IUPAC Name |
4-(4-ethoxycarbonyl-3-fluorophenyl)-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO5/c1-3-23-17(21)13-7-4-10(8-14(13)18)12-6-5-11(16(19)20)9-15(12)22-2/h4-9H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIPBMDKSHXIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691949 | |
| Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-11-6 | |
| Record name | 4'-(Ethoxycarbonyl)-3'-fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethoxycarbonyl Group: The starting material, 4-fluorobenzoic acid, is reacted with ethyl chloroformate in the presence of a base such as triethylamine to introduce the ethoxycarbonyl group.
Methoxylation: The intermediate product is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group.
Final Coupling: The final step involves coupling the intermediate with 3-methoxybenzoic acid under conditions that facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it to an alcohol or a simpler ester.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium on carbon.
Major Products Formed:
Oxidation: Formation of 4-[4-(Ethoxycarbonyl)-3-formylphenyl]-3-methoxybenzoic acid.
Reduction: Formation of 4-[4-(Hydroxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid.
Substitution: Formation of 4-[4-(Ethoxycarbonyl)-3-aminophenyl]-3-methoxybenzoic acid.
Scientific Research Applications
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The ethoxycarbonyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The fluorine atom can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
- 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-hydroxybenzoic acid
- 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-aminobenzoic acid
- 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-chlorobenzoic acid
Comparison:
- Uniqueness: The presence of both the ethoxycarbonyl and methoxy groups in 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
- Chemical Properties: The methoxy group provides additional sites for chemical modification, enhancing the compound’s versatility in synthetic applications.
- Biological Activity: The combination of these functional groups may result in unique pharmacological properties, making it a valuable compound for drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
